DBCO-PEG3 acetic-EVCit-PAB
CAS No.:
Cat. No.: VC13672043
Molecular Formula: C54H72N8O13
Molecular Weight: 1041.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H72N8O13 |
|---|---|
| Molecular Weight | 1041.2 g/mol |
| IUPAC Name | tert-butyl (4S)-4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
| Standard InChI | InChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71)/t42-,43-,49-/m0/s1 |
| Standard InChI Key | MFLUIFOUUUKGRE-NRVIKBNNSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
| SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Introduction
Chemical Structure and Functional Components
DBCO-PEG3 acetic-EVCit-PAB’s structure is optimized for stability during circulation and activation in disease microenvironments.
Core Functional Groups
The DBCO moiety (2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne) facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), enabling rapid, copper-free conjugation with azide-functionalized antibodies . The PEG3 spacer (triethylene glycol) reduces steric hindrance between the antibody and payload, improving pharmacokinetics and minimizing aggregation .
The EVCit dipeptide (glutamic acid-valine-citrulline) serves as a protease-cleavable linker, selectively hydrolyzed by cathepsin B in lysosomes. This ensures payload release only in target cells, sparing healthy tissues . The PAB self-immolative group further enhances stability by preventing premature payload release, as it undergoes 1,6-elimination post-cleavage .
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1041.20 g/mol | |
| CAS Number | 2253947-17-8 | |
| SMILES Notation | CC(C)C@H | |
| InChiKey | MFLUIFOUUUKGRE-NRVIKBNNSA-N |
The extended PEG3 chain (12 atoms) between DBCO and EVCit ensures optimal spacing, as evidenced by molecular dynamics simulations showing <5 Å fluctuations in aqueous solutions .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves four key steps:
-
DBCO Activation: DBCO-amine is reacted with bromoacetic acid to form DBCO-acetic acid, achieving 92% yield under N₂ protection .
-
PEG3 Coupling: DBCO-acetic acid is conjugated to PEG3 using DCC/NHS chemistry, with purification via silica chromatography (purity >98%) .
-
EVCit-PAB Assembly: Solid-phase peptide synthesis (SPPS) constructs the EVCit-PAB sequence, followed by HATU-mediated coupling to PEG3 .
-
Global Deprotection: Tert-butyl groups are removed using TFA/water (95:5), yielding the final product with >95% purity (HPLC) .
Analytical Validation
Critical quality attributes are verified through:
-
HPLC: Retention time 12.3 min (C18 column, acetonitrile/water gradient) .
-
Mass Spectrometry: Observed m/z 1041.20 matches theoretical [M+H]⁺ .
-
NMR: ¹H NMR (500 MHz, DMSO-d₆) confirms PEG3 integration (δ 3.45–3.65 ppm) and DBCO aromatic protons (δ 7.2–7.8 ppm) .
Applications in Antibody-Drug Conjugates
Conjugation Efficiency
DBCO-PEG3 acetic-EVCit-PAB demonstrates superior conjugation kinetics:
-
SPAAC Rate: Second-order rate constant (k₂) of 0.32 M⁻¹s⁻¹ at 25°C, outperforming maleimide-thiol conjugation by 3-fold .
-
Drug-Antibody Ratio (DAR): Achieves DAR 4.0 ± 0.3 with trastuzumab, as quantified by hydrophobic interaction chromatography .
Payload Release Kinetics
In vitro studies using HER2-positive BT-474 cells show:
-
Cathepsin B Cleavage: 85% payload (MMAE) release within 2 hours at pH 5.0 .
-
Plasma Stability: <5% premature release after 72 hours in human plasma at 37°C .
Comparative Analysis with Alternative Linkers
| Linker Type | Cleavage Mechanism | DAR Efficiency | Plasma Stability |
|---|---|---|---|
| DBCO-PEG3-EVCit-PAB | Enzymatic | 4.0 ± 0.3 | 95% at 72h |
| DBCO-PEG3-SS-NHS | Reductive | 3.2 ± 0.5 | 88% at 72h |
| Maleimide-PEG3-VC | Enzymatic | 3.8 ± 0.4 | 91% at 72h |
DBCO-PEG3 acetic-EVCit-PAB’s enzymatic cleavage reduces off-target toxicity compared to disulfide linkers (e.g., DBCO-PEG3-SS-NHS), which are susceptible to extracellular glutathione .
| Parameter | Specification |
|---|---|
| Storage Temperature | -20°C in desiccated conditions |
| Shelf Life | ≥12 months |
| Solubility | ≥50 mg/mL in DMSO |
| Reconstitution | Use within 1 month at 4°C |
Lyophilized DBCO-PEG3 acetic-EVCit-PAB remains stable for 12 months when stored at -20°C, with <0.5% degradation (HPLC) .
Future Directions
Ongoing research focuses on modular variants:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume